Diallyldimethylammonium chloride

Beschreibung

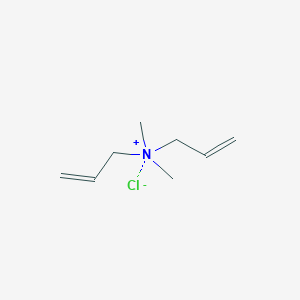

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

dimethyl-bis(prop-2-enyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N.ClH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOKIYDTHHZSCJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC=C)CC=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26062-79-3, 28301-34-0 (Parent) | |

| Record name | Poly(diallyldimethylammonium chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26062-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyquaternium 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026062793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027650 | |

| Record name | Diallyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [HSDB] | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyldimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Miscible /Estimated/ | |

| Record name | DIALLYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000353 [mmHg] | |

| Record name | Diallyldimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Solid | |

CAS No. |

7398-69-8, 26062-79-3 | |

| Record name | Diallyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7398-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyldimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007398698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyquaternium 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026062793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyldimethylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL DIALLYL AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MC08B895B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Polymerization Methodologies of Dadmac Monomer to Poly Dadmac

Fundamental Polymerization Mechanisms of DADMAC

The polymerization of DADMAC is characterized by a unique cyclopolymerization mechanism, a process first studied in detail by Professor George Butler in 1957. wikipedia.org Unlike typical vinyl monomers, the diallyl structure of DADMAC allows for an intramolecular ring-closing reaction to occur during the propagation step, leading to a polymer backbone containing cyclic repeating units. wikipedia.orgresearchgate.net

Free Radical Polymerization Pathways

Conventional free radical polymerization is a robust and common method for synthesizing Poly(DADMAC). atamanchemicals.com The process follows a standard chain-reaction mechanism involving initiation, propagation, and termination steps. fujifilm.comwikipedia.org

The polymerization process is initiated by the generation of highly reactive free radicals from an initiator molecule. fujifilm.comwikipedia.org This is most commonly achieved through the thermal decomposition of initiators such as organic peroxides (e.g., benzoyl peroxide), persulfates (e.g., ammonium (B1175870) persulfate), or azo compounds. fujifilm.comirochemical.com The initiator decomposes under specific conditions, typically heating between 50°C and 80°C, to form primary radicals. irochemical.com These radicals then react with a DADMAC monomer molecule, transferring the radical center to the monomer and creating an active monomeric radical species, which marks the beginning of the polymer chain. fujifilm.com

Table 1: Common Initiators for DADMAC Free Radical Polymerization

| Initiator Class | Specific Example | Typical Activation Method |

|---|---|---|

| Peroxides | Benzoyl Peroxide, Hydrogen Peroxide | Thermal Decomposition |

| Persulfates | Ammonium Persulfate (APS), Sodium Persulfate | Thermal Decomposition |

| Azo Compounds | V-50 (a cationic azo initiator) | Thermal Decomposition |

This table summarizes common initiators used to generate radicals for DADMAC polymerization. irochemical.comresearchgate.netepa.govresearchgate.net

Once an active monomer radical is formed, the propagation phase begins. This involves the sequential addition of DADMAC monomers to the growing polymer chain. fujifilm.comwikipedia.org However, the process is not a simple linear addition. The key feature of DADMAC polymerization is an alternating intramolecular-intermolecular chain propagation mechanism, also known as cyclopolymerization. researchgate.net

During polymerization, chain transfer reactions can also occur, which influence the final molecular weight of the polymer. wikipedia.orgbonlab.info A chain transfer reaction involves the termination of a growing polymer chain's activity by transferring its radical center to another molecule, such as a solvent, monomer, or a dedicated chain transfer agent. wikipedia.orglibretexts.org This event halts the growth of one chain while creating a new radical that initiates a new polymer chain, thereby reducing the average molecular weight of the resulting polymer. wikipedia.org

The defining characteristic of DADMAC polymerization is the intramolecular ring-closure that occurs during the propagation step. wikipedia.org After the initial radical adds to one of the two allyl groups of a DADMAC monomer, the newly formed radical center can attack the second, pendant allyl group on the same monomer unit. This internal cyclization is kinetically and thermodynamically favored over intermolecular propagation (adding another monomer unit).

This cyclization can theoretically result in two possible structures: a five-membered N-substituted pyrrolidine (B122466) ring or a six-membered N-substituted piperidine (B6355638) ring. wikipedia.orgatamanchemicals.comatamankimya.com Extensive studies, including NMR analysis, have confirmed that the formation of the five-membered pyrrolidine structure is overwhelmingly favored. wikipedia.orgatamanchemicals.comresearchgate.net This preference is attributed to the greater stability of the five-membered ring structure. Thus, the final Poly(DADMAC) polymer consists primarily of linear chains containing repeating N,N-dimethylpyrrolidinium chloride units. researchgate.netresearchgate.net

Controlled Polymerization Techniques for Poly(DADMAC) Architectures

To achieve greater control over the molecular weight, molecular weight distribution (polydispersity), and complex architectures of Poly(DADMAC), controlled or living radical polymerization techniques have been developed. researchgate.net These methods aim to minimize irreversible termination and chain transfer reactions that are common in conventional free radical polymerization.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that has been successfully applied to DADMAC. researchgate.netwikipedia.org The RAFT process utilizes a thiocarbonylthio compound, known as a RAFT agent, to mediate the polymerization. fujifilm.comwikipedia.org The mechanism involves a rapid and reversible transfer of the RAFT agent between active (propagating) and dormant polymer chains. This equilibrium ensures that all polymer chains grow at a similar rate, allowing for the synthesis of polymers with predictable molecular weights and very narrow molecular weight distributions (low polydispersity index, PDI). cmu.edu

The first successful controlled/living polymerization of DADMAC was achieved using RAFT chemistry in an aqueous solution. researchgate.net Studies employed both trithiocarbonate (B1256668) and xanthate RAFT agents at temperatures of 60°C, 80°C, and 90°C. researchgate.net Key findings from this research include:

Structural Confirmation: NMR analysis confirmed that, similar to conventional free radical polymerization, the RAFT polymerization of DADMAC proceeds almost exclusively via the formation of five-membered pyrrolidine rings. researchgate.net

Controlled Growth: With a trithiocarbonate RAFT agent, an excellent agreement between the theoretical and experimentally determined number average molecular weights (Mn) was observed. researchgate.net

Narrow Polydispersity: The resulting Poly(DADMAC) exhibited narrow polydispersities, with PDI values approaching 1.10, which is indicative of a well-controlled polymerization process. researchgate.net

Living Character: The "living" nature of the system was confirmed by successfully chain-extending the polymer through the sequential addition of more DADMAC monomer. researchgate.net

Table 2: Research Findings on RAFT Polymerization of DADMAC

| RAFT Agent Type | Key Observation | Resulting PDI | Mn Range (g mol⁻¹) |

|---|---|---|---|

| Trithiocarbonate | Excellent agreement between theoretical and experimental Mn. | Approaching 1.10 | 2,100 - 51,000 |

| Xanthate | Non-linear increase of Mn with conversion, but control still achieved. | As low as 1.12 | Not specified |

This table summarizes key outcomes from the initial successful RAFT polymerization of DADMAC, demonstrating the high degree of control achievable. researchgate.net

Subsequent research has explored other RAFT agents, such as using a water-soluble Rhodixan A1-terminated acrylamide (B121943) oligomer with a V-50 initiator, which also enabled the controlled polymerization of DADMAC in water. researchgate.netepa.gov These advanced methodologies provide powerful tools for designing Poly(DADMAC)-based materials with specific, tailored properties.

Plasma-Induced Graft Polymerization

Plasma-induced graft polymerization is a surface modification technique that utilizes plasma to covalently bond a polymerized monomer onto a substrate. tandfonline.com The process involves generating free radicals in the plasma which bombard the substrate surface, creating reactive free radical sites. tandfonline.com These surface radicals then initiate the graft polymerization of the Diallyldimethylammonium chloride (DADMAC) monomer. tandfonline.com This method can form either a monolayer or a thicker homopolymer layer on the substrate surface. tandfonline.com

This technique has been effectively used to graft DADMAC onto various materials to alter their surface properties. For instance, DADMAC has been grafted onto 50–50 Nylon-Cotton (NyCo) military fabric and Nylon 6,6 fabrics using atmospheric pressure glow discharge plasma. researchgate.netitu.edu.tr In these processes, the fabrics are typically treated with an aqueous solution of the DADMAC monomer, air-dried, and then exposed to helium or argon plasma to initiate the polymerization on the fiber surface. researchgate.netitu.edu.trresearchgate.net Studies have shown that factors such as plasma power, monomer concentration, and the duration of plasma exposure can influence the efficiency of the grafting and the resulting properties of the modified fabric. itu.edu.tr Similarly, this method has been applied to cotton fabrics to introduce cationic sites, which significantly enhances their dyeability with acid and reactive dyes under salt-free conditions. tandfonline.comresearchgate.net The presence of the grafted poly(DADMAC) layer on fabric surfaces has been confirmed through techniques like acid dye staining, Scanning Electron Microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR). tandfonline.comitu.edu.tr

Radiation-Induced Copolymerization and Cross-linking

High-energy radiation, such as gamma radiation, serves as an effective initiator for the copolymerization and cross-linking of DADMAC with other monomers. researchgate.netnih.gov This technique can produce novel materials with specific properties, such as hydrogels and functionalized fabrics. researchgate.netdergipark.org.tr

One notable application is the synthesis of pH and temperature-sensitive hydrogels by the radiation-induced copolymerization of DADMAC and dimethylaminoethyl methacrylate (B99206) (DMAEMA). researchgate.net In this process, gamma radiation initiates the formation of free radicals, leading to the copolymerization and cross-linking of the monomers into a hydrogel network. researchgate.net The resulting poly(DMAEMA-co-DADMAC) hydrogels exhibit enhanced swelling properties compared to pure poly(DMAEMA) hydrogels. researchgate.net

Radiation has also been used to graft DADMAC onto polymer substrates. For example, a new adsorbent material was created by grafting DADMAC and acrylic acid (AAc) onto a nonwoven polyethylene (B3416737) (PE) fabric using a pre-irradiation technique. dergipark.org.tr The PE fabric was first irradiated with gamma rays to create radicals on its surface, and then immersed in a solution of the monomers to initiate graft copolymerization. dergipark.org.tr This method achieved a high degree of grafting, fundamentally altering the surface chemistry and properties of the polyethylene fabric. dergipark.org.tr Furthermore, gamma radiation has been employed to prepare polyampholyte nanocomposite biopolymers by grafting DADMAC and other monomers like acrylamide or sodium acrylate (B77674) onto a carboxymethylcellulose backbone in the presence of iron(III) oxide nanoparticles. nih.gov

Copolymerization Strategies for DADMAC

DADMAC-Acrylamide (AM) Copolymers

Copolymers of this compound (DADMAC) and Acrylamide (AM) are significant cationic polyelectrolytes, often synthesized via free-radical polymerization in a water-in-oil emulsion. google.comgoogle.com This process involves creating an emulsion of the aqueous monomer phase within a continuous oil phase, stabilized by emulsifiers. google.com The polymerization is typically initiated by a free-radical catalyst. google.com

Kinetic studies of the copolymerization reveal that the acrylamide monomer is significantly more reactive than the DADMAC monomer. researchgate.netresearchgate.net The reactivity ratios for the comonomers, calculated using methods like Kelen-Tudos, were found to be approximately r1(AAm) = 6.95 and r2(DADMAC) = 0.12. researchgate.net This disparity in reactivity means that during polymerization, acrylamide is consumed much faster, leading to a drift in the comonomer mixture and resulting in a copolymer that is initially rich in acrylamide units. researchgate.net Consequently, the final polymer chains can have an uneven distribution of the cationic DADMAC monomer. google.com

To achieve a more uniform incorporation of DADMAC into the copolymer backbone, modified synthesis strategies have been developed. One such method involves the continuous or portion-wise addition of a concentrated acrylamide solution during the polymerization to maintain a constant ratio of unreacted DADMAC to unreacted acrylamide. google.com This technique helps to produce a copolymer with a more homogeneous structure and composition. google.com The molecular weight and solution viscosity of the final copolymer can be controlled through the use of specific oil-soluble initiators, such as 2,2'-azo-bis(2,4-dimethylvaleronitrile), and the addition of chain transfer agents during the reaction. google.com

Table 1: Synthesis Parameters for DADMAC-Acrylamide Copolymer via Water-in-Oil Emulsion

| Parameter | Component/Condition | Value/Range | Reference |

| Phase Composition | Hydrocarbon Oil | 30-40 wt.% | google.com |

| Water | 25-40 wt.% | google.com | |

| Initial Monomers | DADMAC | 10-30 wt.% | google.com |

| Acrylamide | 0-10 wt.% | google.com | |

| Additives | Organic Acids (C2-C10) | 0.5-2.0 wt.% | google.com |

| Emulsifier (HLB 4.0-7.0) | 2.5-20.0 wt.% | google.com | |

| Process Conditions | Temperature | 30-80 °C | google.com |

| Monomer Molar Ratio (Unreacted DADMAC:AM) | Maintained at 2.0 - 300 | google.com |

DADMAC-Acrylic Acid (AAc) Copolymers

The copolymerization of DADMAC with acrylic acid (AAc) or methacrylic acid results in ampholytic polymers containing both cationic (from DADMAC) and anionic (from AAc) groups. google.com The unique structure of these copolymers, which combines the rigid five-membered ring structure from poly(DADMAC) with the flexible backbone of poly(acrylic acid), imparts distinct properties. google.com

The behavior of these copolymers is highly dependent on pH. google.com At a low pH (e.g., 2.5), the acrylic acid units are protonated and behave as non-ionic moieties. google.com As the pH increases (typically to 5 and above), the carboxylic acid groups deprotonate, becoming anionic. google.com This can lead to intramolecular and intermolecular coacervation between the oppositely charged groups, resulting in a more rigid polymer structure in solution. google.com

Synthesis of these copolymers can be achieved through various methods. One approach is the radiation-induced grafting of a binary monomer mixture of DADMAC and AAc onto a polymer substrate like nonwoven polyethylene fabric. dergipark.org.tr In a specific study, a pre-irradiation technique was used where the fabric was irradiated with a 50 kGy dose before being reacted with an aqueous solution containing both DADMAC and AAc at 80 °C. dergipark.org.tr This method produced an adsorbent material with a high degree of grafting (598%), suitable for applications such as the removal of heavy metal ions from aqueous solutions. dergipark.org.tr The resulting grafted polymer was characterized using FTIR, TGA, and SEM analyses to confirm the successful incorporation of both monomers. dergipark.org.tr

DADMAC with Other Monomers (e.g., DMAEMA, PTPB, Vinyl Esters)

DADMAC can be copolymerized with a variety of other monomers to create polymers with tailored properties.

Dimethylaminoethyl methacrylate (DMAEMA): Novel pH and temperature-sensitive hydrogels have been synthesized through the radiation-induced copolymerization and cross-linking of DADMAC and DMAEMA. researchgate.net The reactivity ratios for this pair were determined to be r1(DADMAC) = 1.02 and r2(DMAEMA) = 0.98, which indicates that the system undergoes azeotropic copolymerization, meaning the monomers incorporate into the polymer chain at a ratio similar to their concentration in the monomer feed. researchgate.net The inclusion of the cationic DADMAC monomer was found to significantly influence the properties of the resulting hydrogel, leading to an enhanced equilibrium degree of swelling. researchgate.net

Vinyl Esters and Ethers: DADMAC has been copolymerized with vinyl ether of monoethanolamine (VEMEA) via radical polymerization in an aqueous medium using ammonium persulfate as the initiator. researchgate.net The synthesis of these P(DADMAC-VEMEA) copolymers was studied across a wide range of comonomer compositions. researchgate.net The resulting copolymers demonstrated flocculating effects and antimicrobial properties. researchgate.net

Vinyl Trialkoxysilanes: Copolymers of DADMAC and vinyl trialkoxysilanes, such as vinyltrimethoxysilane (B1682223) (VTMS), have been prepared for use in dewatering applications. google.com The synthesis can be performed using conventional vinyl polymerization techniques, including semi-batch or batch processes in an aqueous solution. google.com The mole ratio of DADMAC to the vinyl trialkoxysilane in these copolymers typically ranges from 99.9:0.1 to 80:20. google.com

Graft Copolymerization onto Natural Polymers (e.g., Lignin (B12514952), Guar (B607891) Gum)

Grafting DADMAC onto natural polymer backbones is a strategy to create functional materials that combine the properties of synthetic polyelectrolytes with the biodegradability and availability of natural resources. nih.govnih.gov

Lignin: The free-radical copolymerization of DADMAC and acrylamide (AM) has been used to graft these monomers onto kraft lignin. nih.gov In situ studies using NMR have shown that the presence of acrylamide is crucial for the successful polymerization of DADMAC onto the lignin structure, likely due to the lower steric hindrance of AM facilitating a bridging performance. nih.govresearchgate.net The kinetics of the reaction follow a first-order model, with the conversion of AM being generally faster and higher than that of DADMAC. nih.gov Research indicates that lignin can act as an inhibitor in the polymerization reaction, resulting in a lower molecular weight for the lignin-containing copolymer compared to a lignin-free AM-DADMAC copolymer. nih.govresearchgate.net

Guar Gum: Cationic derivatives of guar gum have been synthesized by graft copolymerizing it with DADMAC and acrylamide. researchgate.net This modification is often initiated using a cerous sulfate (B86663) and potassium persulfate complex system. researchgate.net Such structural modifications are performed to control the typically rapid and uncontrolled hydration and swelling of natural guar gum. nih.gov The resulting graft copolymers are investigated for various applications, leveraging the combined properties of the natural gum and the synthetic cationic polymer chains. nih.govresearchgate.net

Optimization of Polymerization Conditions

Influence of Initiator Type and Concentration

The choice of initiator and its concentration are critical factors that significantly affect the rate of polymerization and the final molecular weight of Poly(DADMAC). Water-soluble initiators are commonly used for the aqueous solution polymerization of DADMAC.

Initiator Types: Commonly employed initiators for DADMAC polymerization are persulfates, such as ammonium persulfate (APS) and potassium persulfate (KPS), as well as organic peroxides. researchgate.netbohrium.comwikipedia.org These initiators decompose under specific temperature conditions to generate free radicals, which then initiate the polymerization of the DADMAC monomer. irochemical.com The selection of the initiator can influence the reaction's efficiency and the properties of the synthesized polymer. researchgate.netbohrium.com For instance, studies have utilized APS and KPS to successfully synthesize stable Poly(DADMAC) homopolymers. researchgate.netbohrium.com Another initiator used is 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (V50), which has been preferred over others like 4,4'-azobis(4-cyanovaleric acid) due to better solubility and avoidance of undesirable interactions with the DADMAC monomer. tue.nl

Initiator Concentration: The concentration of the initiator directly impacts the polymerization rate and the molecular weight of the resulting polymer. Generally, an increase in initiator concentration leads to a higher number of free radicals in the reaction medium, which in turn increases the polymerization rate and monomer conversion. nih.govmdpi.comnih.gov However, this often results in a lower molecular weight, as a higher number of active centers leads to the formation of shorter polymer chains. researchgate.net

One study investigating the copolymerization of DADMAC with N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) found that increasing the ammonium persulfate initiator concentration from 0.05 to 1.0 wt% nearly doubled the reaction rate and conversion. nih.gov A kinetic study on the copolymerization of DADMAC and the vinyl ether of monoethanolamine (VEMEA) determined the polymerization rate (Rp) to be proportional to the initiator concentration raised to the power of 0.6 (Rp = k[M]²·⁶[I]⁰·⁶). researchgate.net This demonstrates a significant, though not directly linear, relationship between initiator concentration and the speed of the reaction.

Conversely, controlling the initiator concentration is a key strategy for achieving a target molecular weight. irochemical.com To produce high molecular weight Poly(DADMAC), lower initiator concentrations are typically favored, although this may require longer reaction times to achieve high monomer conversion. researchgate.netresearchgate.net The optimization process, therefore, involves balancing the desired reaction rate with the target molecular weight for a specific application. bohrium.com

| Initiator | Comonomer | Initiator Concentration (wt%) | Effect on Polymerization | Reference |

|---|---|---|---|---|

| Ammonium Persulfate (APS) | N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) | 0.05 - 1.0 | Increasing concentration from 0.05 to 1.0 wt% approximately doubled the copolymerization rate and conversion. | nih.gov |

| Ammonium Persulfate (APS) | Vinyl Ether of Monoethanolamine (VEMEA) | Not specified, but rate equation derived | Polymerization rate (Rp) was found to be proportional to [Initiator]0.6. | researchgate.net |

| Ammonium Persulfate (APS) / Potassium Persulfate (KPS) | None (Homopolymer) | Not specified | Used to successfully synthesize stable P(DADMAC) homopolymer. Optimization of concentration is key for desired molecular weight and viscosity. | researchgate.netbohrium.com |

| Benzoyl Peroxide (BPO) / N,N-dimethylaniline (DMA) | Methacrylates (in bone cement) | 0.05 - 0.7 (BPO) / 0.25 - 0.5 (DMA) | Higher initiator/co-initiator concentration leads to a higher polymerization rate and shorter reaction time. | mdpi.comnih.gov |

Role of Monomer Ratios in Copolymerization

Copolymerization is a common strategy to modify the properties of Poly(DADMAC), and the molar ratio of DADMAC to its comonomers is a critical factor in determining the final characteristics of the copolymer. researchgate.net By incorporating other monomers, properties such as charge density, solubility, and molecular weight can be tailored for specific applications. researchgate.netnih.gov

Common comonomers for DADMAC include acrylamide (AM), N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA), and methyl methacrylate (MMA). researchgate.netnih.govacs.org The reactivity ratios of the monomers involved dictate the composition of the resulting copolymer. nih.govacs.org The reactivity ratio of DADMAC is generally low (reported between 0.03 and 0.12 when copolymerized with acrylamide), indicating that it prefers to add to a comonomer radical rather than another DADMAC radical (cross-propagation). nih.govacs.org In contrast, acrylamide has a much higher reactivity ratio (between 6 and 7), meaning it polymerizes much faster than DADMAC. acs.org

This disparity in reactivity means that in a DADMAC-acrylamide copolymerization, the acrylamide monomers are consumed more quickly in the early stages of the reaction. acs.org Consequently, the resulting copolymer chain will have a composition that is richer in the more reactive monomer than the initial monomer feed ratio would suggest. researchgate.net For example, in the copolymerization of DADMAC with DMAPMA, the DMAPMA monomer was found to be more active, leading to a copolymer always enriched in DMAPMA units. nih.govresearchgate.net Similarly, when DADMAC was copolymerized with the vinyl ether of monoethanolamine (VEMEA), DADMAC was found to be the more reactive monomer, resulting in copolymers dominated by DADMAC units regardless of the initial feed ratio. researchgate.net

The monomer feed ratio also directly influences the properties of the final polymer. In the synthesis of DADMAC-AM copolymers, gelation was observed to occur only at a specific monomer feed ratio of 20/80 (DADMAC/AA), highlighting the profound impact of this parameter on the polymer's physical structure. tandfonline.com For copolymers of DADMAC and methyl methacrylate, the monomer feed ratio strongly correlated with the final copolymer composition, which in turn affected the material's flexibility and optical clarity. acs.org Therefore, precise control over monomer ratios is essential for synthesizing copolymers with a predictable composition and desired functional properties. researchgate.net

| Comonomer | Monomer Ratio (molar) | Key Finding | Reference |

|---|---|---|---|

| Acrylamide (AM) | 20:80 (DADMAC:AM) | This specific ratio led to gelation during free-radical copolymerization. | tandfonline.com |

| Acrylamide (AM) | Lignin:AM:DADMAC = 5.5:2.4:1 | Achieved highest conversions of 96% for AM and 68% for DADMAC, indicating AM is more reactive. | nih.govacs.org |

| N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) | 50:50 (DADMAC:DMAPMA) | The resulting copolymer was found to be enriched in the more active DMAPMA monomer. | nih.govresearchgate.net |

| Vinyl Ether of Monoethanolamine (VEMEA) | Varied from 90:10 to 40:60 (DADMAC:VEMEA) | DADMAC was found to be more reactive, and its amount in the copolymer always dominated regardless of the initial ratio. | researchgate.net |

| Methyl Methacrylate (MMA) | Wide range of feed ratios | The monomer feed ratio strongly correlated to the final copolymer composition and influenced film flexibility and clarity. | acs.org |

Temperature and pH Effects on Polymerization Kinetics

Temperature and pH are fundamental parameters that exert significant control over the kinetics of DADMAC polymerization. core.ac.ukresearchgate.net They influence the rate of initiator decomposition, monomer reactivity, and the stability of the growing polymer chains.

However, excessively high temperatures can have detrimental effects. They can promote chain transfer and termination reactions, which can limit the final molecular weight of the polymer. nih.gov Furthermore, high temperatures can affect the stability of the polymer itself. core.ac.uk Studies on Poly(DADMAC) stability showed that the polymer undergoes structural changes when subjected to extreme temperatures. core.ac.uk For example, heating a 0.5% Poly(DADMAC) solution from room temperature to 80°C resulted in changes to the polymer structure, as observed through Gel Permeation Chromatography (GPC). wisa.org.za The typical temperature range for DADMAC polymerization is often between 50°C and 80°C, providing a balance between a feasible reaction rate and the formation of a stable, high-molecular-weight polymer. irochemical.com

In a study on the copolymerization of DADMAC with other monomers, the structure-forming properties of the resulting copolymer in a bentonite (B74815) suspension were found to be dependent on the pH of the medium. nih.govresearchgate.net Lower pH levels led to better structure-formation. nih.govresearchgate.net For the copolymerization involving lignin, the reaction was conducted at an acidic pH of 2 to achieve optimal results. nih.govacs.org Like temperature, extreme pH values (both acidic and alkaline) can also lead to the degradation of the Poly(DADMAC) polymer, affecting its structural integrity. wisa.org.zacore.ac.uk Therefore, controlling the pH is crucial for both the synthesis process and the stability of the final product. researchgate.net

Control of Molecular Weight and Charge Density During Synthesis

The molecular weight and charge density of Poly(DADMAC) are two of its most critical properties, as they directly govern its performance in various applications. researchgate.netatamankimya.com These parameters can be carefully controlled during the synthesis process through several strategic approaches.

Molecular Weight Control: The molecular weight of Poly(DADMAC) is influenced by several factors during polymerization.

Initiator Concentration: As previously discussed, a higher initiator concentration generally leads to lower molecular weight polymers due to an increased number of initiation sites. researchgate.net

Monomer Concentration: The initial concentration of the DADMAC monomer can also affect molecular weight. Higher monomer concentrations can lead to higher molecular weight polymers. researchgate.net In some systems, the polymerization rate has been found to be proportional to the monomer concentration raised to a power greater than one, indicating a complex relationship where monomer concentration significantly drives the formation of larger polymer chains. researchgate.net

Temperature: Higher reaction temperatures tend to decrease the molecular weight by increasing the rate of chain termination and transfer reactions. nih.govjf-chinapolymer.com

Chain Transfer Agents (CTAs): The addition of a chain transfer agent, such as 2-propanol (isopropanol), is an effective method to intentionally reduce and control the molecular weight. CTAs interrupt the growth of a polymer chain and initiate a new one, leading to shorter chains and a lower average molecular weight. tue.nltandfonline.com

Gel Permeation Chromatography (GPC) is a standard technique used to measure the resulting molecular weight and molecular weight distribution of the synthesized polymer. wisa.org.zabohrium.com By carefully manipulating these reaction parameters, Poly(DADMAC) can be synthesized with molecular weights ranging from tens of thousands to over a million g/mol . wikipedia.orgnih.gov

Charge Density Control: Charge density refers to the quantity of cationic charges per unit mass of the polymer. For Poly(DADMAC) homopolymers, the charge density is inherently high and fixed by the structure of the repeating DADMAC monomer unit. wikipedia.orgatamankimya.com The primary method for modifying and controlling the charge density is through copolymerization. nih.gov

Advanced Characterization and Structural Elucidation of Poly Dadmac and Copolymers

Spectroscopic Analysis of Poly(DADMAC) Structures

Spectroscopic methods are fundamental in confirming the successful polymerization of DADMAC and elucidating the resulting polymer's structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Poly(DADMAC). rsc.org Both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the polymer's structure and investigate the polymerization mechanism. rsc.orgiultcs.org

Studies have conclusively shown that the polymerization of DADMAC proceeds via a cyclopolymerization mechanism, leading to the formation of a five-membered pyrrolidine (B122466) ring structure within the polymer backbone. core.ac.ukpolydadmac.comwikipedia.org This is favored over the alternative N-substituted piperidine (B6355638) structure. wikipedia.org

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of Poly(DADMAC) displays characteristic signals that confirm its structure. For instance, a peak around 1.7 ppm is attributed to the –CH₂– group in the main polymer chain, while a multiplet at approximately 2.3 ppm corresponds to the –CH– group within the five-membered ring. banglajol.info The signals for the methyl protons (N-CH₃) typically appear around 3.3 ppm, and the N-CH₂- protons on the ring are observed near 4.0 ppm. banglajol.info The disappearance of peaks associated with the vinyl protons of the DADMAC monomer (typically found between 5.5 and 6.0 ppm) indicates the completion of the polymerization reaction. iultcs.orgbanglajol.info

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides further evidence for the pyrrolidine ring structure. core.ac.ukpolydadmac.com Key signals include a peak at approximately 25 ppm assigned to the –CH₂– in the polymer chain, a peak around 39 ppm for the –CH– of the five-membered ring, a signal at about 52 ppm for the N-CH₃ carbons, and a peak near 70 ppm for the N-CH₂– carbons within the ring. banglajol.inforesearchgate.net The absence of signals from the double-bonded carbons of the monomer confirms successful polymerization. banglajol.info DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further aid in the definitive assignment of these carbon signals. iultcs.org

The following table summarizes typical NMR chemical shifts for Poly(DADMAC):

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Poly(DADMAC)| Functional Group | ¹H-NMR Shift (ppm) | ¹³C-NMR Shift (ppm) |

|---|---|---|

| –CH₂– (main chain) | ~1.7 | ~25 |

| –CH– (ring) | ~2.3 | ~39 |

| N–CH₃ | ~3.3 | ~52 |

| N–CH₂– (ring) | ~4.0 | ~70 |

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in Poly(DADMAC), further confirming its structure. The FTIR spectrum of Poly(DADMAC) exhibits several characteristic absorption bands.

Key vibrational bands observed in the FTIR spectrum of Poly(DADMAC) include:

C-N Stretching: A distinct band in the region of 1045-1258 cm⁻¹ is attributed to the C-N stretching vibration of the quaternary amine group. banglajol.inforesearchgate.net

C-H Bending: Bending vibrations of the sp³ C-H bonds in the methyl and methylene (B1212753) groups are typically observed in the range of 1317-1526 cm⁻¹. banglajol.info

H-O-H Bending: A band around 1637-1644 cm⁻¹ is often present due to the bending vibration of absorbed water molecules, as Poly(DADMAC) is hygroscopic. banglajol.infonih.gov

C-H Stretching: The stretching vibrations of the sp³ C-H bonds appear in the region of 2823-2882 cm⁻¹. banglajol.info

O-H Stretching: A broad band centered around 3330-3380 cm⁻¹ is also commonly observed, corresponding to the stretching vibration of O-H bonds from associated water molecules. nih.gov

The following table outlines the primary FTIR absorption bands for Poly(DADMAC):

Table 2: Characteristic FTIR Absorption Bands for Poly(DADMAC)| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3360 | O-H Stretch (absorbed water) |

| 2823-2882 | sp³ C-H Stretch |

| ~1637 | H-O-H Bend (absorbed water) |

| 1317-1526 | sp³ C-H Bend |

| 1045-1258 | C-N Stretch |

Molecular Weight and Polydispersity Assessment

The molecular weight and its distribution are critical parameters that influence the performance of Poly(DADMAC), particularly in applications like flocculation.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution (MWD) and polydispersity index (PDI) of Poly(DADMAC). polydadmac.comwisa.org.za This technique separates polymer molecules based on their hydrodynamic volume in solution.

In a typical GPC analysis of Poly(DADMAC), a solution of the polymer is passed through a column packed with porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. The elution time is then correlated to molecular weight using a calibration curve generated from polymer standards with known molecular weights, such as polyethylene (B3416737) oxide (PEO) or polyethylene glycol (PEG). wisa.org.zawisa.org.za

GPC analysis provides several key parameters:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI = Mw/Mn) , which describes the breadth of the molecular weight distribution.

The molecular weight of commercial Poly(DADMAC) products can vary significantly, typically ranging from the hundreds of thousands to over a million g/mol . wikipedia.orgatamanchemicals.comatamanchemicals.com For instance, medium molecular weight varieties often fall in the range of 200,000-350,000 g/mol . sigmaaldrich.com GPC results indicate that Poly(DADMAC) is a very stable polymer, though it can undergo structural changes under extreme conditions of pH, temperature, and UV radiation. core.ac.ukpolydadmac.com

Thermal Behavior and Stability Investigations

Understanding the thermal properties of Poly(DADMAC) is essential for its storage, handling, and application in environments with varying temperatures.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two complementary thermal analysis techniques used to investigate the thermal behavior and stability of Poly(DADMAC). researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. advanced-emc.com TGA studies on Poly(DADMAC) reveal that it typically undergoes thermal degradation in two main stages. researchgate.netresearchgate.net An initial weight loss observed up to around 150°C is generally attributed to the evaporation of absorbed water. researchgate.net The first major degradation step shows a weight loss of approximately 33%, followed by a second stage with a weight loss of about 67%. researchgate.netresearchgate.net The thermal stability and decomposition activation energy of Poly(DADMAC) have been found to increase with its molecular weight. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. advanced-emc.com The DSC thermogram for Poly(DADMAC) shows two endothermic peaks that correspond to the two degradation stages observed in the TGA curve. researchgate.netresearchgate.net The enthalpy changes associated with these stages have been reported as approximately 650 J/g for the first stage and 129.5 J/g for the second. researchgate.netresearchgate.net The glass transition temperature (Tg) of Poly(DADMAC) has been identified to be around 150°C. researchgate.net

The following table summarizes the key thermal events for Poly(DADMAC) as determined by TGA and DSC:

Table 3: Thermal Properties of Poly(DADMAC)| Thermal Event | Approximate Temperature | Technique | Observation |

|---|---|---|---|

| Water Loss | Up to 150°C | TGA | Initial weight loss |

| Glass Transition (Tg) | ~150°C | DSC | Endothermic shift |

| First Degradation Stage | - | TGA/DSC | ~33% weight loss / Endothermic peak |

| Second Degradation Stage | - | TGA/DSC | ~67% weight loss / Endothermic peak |

Morphological and Surface Characterization of Poly(DADMAC)-Modified Materials

The modification of material surfaces with Poly(diallyldimethylammonium chloride) (Poly(DADMAC)) imparts unique characteristics that are crucial for a variety of applications. To understand the effects of these modifications, researchers employ advanced surface characterization techniques.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of materials at the micro and nano-scale. In the context of Poly(DADMAC)-modified materials, SEM reveals changes in surface morphology, such as the formation of polymer films, coatings, and the structure of composite materials.

For instance, in the development of green composites, SEM has been used to observe the interface between different polymer phases. The addition of a polyurethane prepolymer as a compatibilizer in a polylactic acid (PLA) and diatomaceous earth composite resulted in a reduction of cracks and gaps at the interface, indicating enhanced compatibility. researchgate.net Similarly, when studying polyamide/polypropylene (B1209903) blends, SEM analysis after polypropylene extraction showed that the addition of a modified polypropylene and an organoclay resulted in a much finer morphology compared to a simple physical blend. researchgate.net This demonstrates the role of additives in improving the dispersion and interfacial adhesion in polymer blends.

In situ SEM, coupled with other techniques like nuclear magnetic resonance (NMR), has been utilized to follow the polymerization process in real-time. For example, the polymerization of n-butyl acrylate (B77674) in an aqueous suspension was observed to follow first-order kinetics through in situ analysis. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique that provides detailed chemical information about the outermost atomic or molecular layers of a material. carleton.edu It operates by bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions. nih.gov These ions are then analyzed based on their mass-to-charge ratio, offering insights into the elemental and molecular composition of the surface. carleton.edunih.gov

TOF-SIMS is particularly valuable for characterizing polymer surfaces and thin films. rice.edu It can be used to:

Confirm successful surface modification: By detecting characteristic fragments of the modifying polymer, such as Poly(DADMAC), on the substrate surface. For example, it has been used to confirm the successful end-group termination of a living polymerization of polystyrene functionalized with perfluoroalkyl chlorosilane. capes.gov.br

Analyze molecular structure at interfaces: Studies on quartz/water interfaces have used techniques like sum frequency spectroscopy, which is complementary to TOF-SIMS, to reveal that Poly(DADMAC) is not well-aligned at lower pH but becomes well-ordered at higher pH values. dtu.dk

Investigate polymer blends and additives: TOF-SIMS can map the distribution of different components in a polymer blend and identify the presence of additives on the surface. researchgate.net

Perform depth profiling: When combined with a sputter ion beam, TOF-SIMS can analyze the chemical composition as a function of depth, providing a three-dimensional chemical image of the material. rice.edu

The data from TOF-SIMS can be presented as mass spectra, which show the intensity of different ions, or as mass-resolved ion images, which map the spatial distribution of specific chemical species on the surface. rice.eduresearchgate.net

Rheological Studies of Poly(DADMAC) Solutions and Gels

The rheological properties of Poly(DADMAC) solutions and gels are critical for their application in various industrial processes, including water treatment, papermaking, and enhanced oil recovery. wikipedia.orgnih.govmdpi.com Rheology is the study of the flow and deformation of matter, and for polymer solutions, it provides insights into their viscosity, viscoelasticity, and behavior under shear. mdpi.com

Monitoring the viscosity of the reaction medium during the polymerization of DADMAC provides real-time information about the formation and growth of polymer chains. nih.gov An increase in viscosity generally indicates the progression of the polymerization and the formation of higher molecular weight polymers. nih.gov

For example, during the copolymerization of lignin (B12514952), acrylamide (B121943) (AM), and DADMAC, the viscosity of the reaction medium gradually increased, reaching a maximum in 30 minutes, which signified the formation of a linear polymer. nih.gov The viscosity enhancement is attributed to the entanglement of these linear polymer chains. nih.gov It was also noted that the viscosity of a lignin-free copolymerization system was significantly higher than a lignin-containing system, suggesting the formation of higher molecular weight polymers in the absence of lignin. nih.gov In some cases, a very steep increase in viscosity can indicate chemical crosslinking and the subsequent formation of a gel. nih.gov

The concentration of the initiator also plays a role in the polymerization kinetics. An increase in the initiator concentration generally leads to an increase in the rate and conversion of the copolymerization reaction. nih.gov

The viscosity of Poly(DADMAC) solutions is highly dependent on the applied shear rate. Generally, these solutions exhibit non-Newtonian behavior. At low shear rates, an increase in viscosity, or shear-thickening, can sometimes be observed. This phenomenon is thought to be due to the formation of macromolecular associations induced by the flow. researchgate.net As the shear rate increases, these interactions can be disrupted, leading to a decrease in viscosity, a behavior known as shear-thinning. researchgate.net

The rheological behavior of Poly(DADMAC) can be influenced by other components in a formulation. For instance, when combined with viscoelastic surfactants (VES) in hydraulic fracturing fluids, the addition of Poly(DADMAC) can increase the system's viscosity and maintain its stability at high temperatures, even in the presence of saltwater. nih.govsemanticscholar.org

The table below summarizes the effect of adding different polymers to a VES solution on its viscosity.

| Polymer Added to 9% (v/v) VES | Observation at 143.3 °C |

| 1% Carboxymethyl cellulose (B213188) (CMC) | Increased viscosity compared to 10% (v/v) VES alone. nih.govsemanticscholar.org |

| 1.0% Hydroxyethylcellulose (HEC) | Doubled the viscosity, more effective than CMC. nih.govsemanticscholar.org |

| DADMAC Polymer (DP) | Increased viscosity and maintained high stability. nih.govsemanticscholar.org |

The study of the rheological properties of block copolypeptide gels has also revealed unique self-assembly and rheological characteristics. researchgate.net Furthermore, the rheology of gels and other yielding liquids is complex, with their properties being largely determined by their microstructure. mdpi.com

Charge Density and Zeta Potential Measurements

Poly(DADMAC) is a strong cationic polyelectrolyte, meaning it possesses a high positive charge density due to the quaternary ammonium (B1175870) groups in its repeating monomer units. dtu.dkwikipedia.org This high charge density is a key characteristic that governs its interactions with other charged species and surfaces, making it an effective coagulant and flocculant in water treatment and other applications. wikipedia.org

The charge density of Poly(DADMAC) can be determined through methods like conductometric titration. nih.gov The charge density makes it highly effective at neutralizing negatively charged colloidal materials in wastewater, leading to their aggregation and removal. wikipedia.org

The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a critical parameter for understanding the stability of colloidal dispersions. For surfaces modified with Poly(DADMAC), the zeta potential indicates the effectiveness of the polymer in altering the surface charge.

The adsorption of Poly(DADMAC) onto negatively charged surfaces, such as silica (B1680970), can lead to a significant change in the surface's zeta potential. Studies have shown that the adsorption not only neutralizes the negative surface charge but can lead to charge reversal, resulting in a positively charged surface. dtu.dk The extent of this charge reversal can be influenced by the pH of the solution. dtu.dk

The zeta potential of Poly(DADMAC) itself in solution is also an important parameter. The table below shows the molecular weight and zeta potential for various Poly(DADMAC) samples synthesized with different monomer concentrations.

| Sample | Monomer Concentration (details not provided) | Molecular Weight ( g/mol ) | Zeta Potential (mV) at pH 7 |

| 1 | 8.5 x 10⁴ | (Not specified) | |

| 2 | 8.8 x 10⁴ | (Not specified) | |

| 3 | 10.5 x 10⁴ | (Not specified) | |

| 4 | 15.7 x 10⁴ | (Not specified) | |

| Data derived from a study on the flocculation performance of different molecular weight Poly(DADMAC). researchgate.net |

The ionic strength of the solution also has a significant impact on the apparent zeta potential of membranes modified with Poly(DADMAC). For membranes terminated with a negatively charged polyelectrolyte (PSS), an increasing ionic strength can lead to a less negative apparent zeta potential for PDADMAC/PSS membranes. researchgate.net This is indicative of the complex interplay between the polyelectrolyte layers and the surrounding ions.

Applications of Poly Dadmac in Environmental Engineering and Water Treatment

Coagulation and Flocculation Mechanisms in Water Purification

Poly(DADMAC) is a key player in the coagulation and flocculation stages of water purification, primarily employed to remove suspended particles and other contaminants. yuncangchemical.com It can be used as a primary coagulant or in conjunction with traditional inorganic coagulants like aluminum or iron salts. nhmrc.gov.au

The primary mechanism by which Poly(DADMAC) functions is charge neutralization. nbinno.com Most suspended particles and colloidal substances in water carry a negative surface charge, which causes them to repel each other and remain in suspension. yuncangchemical.com As a cationic polymer, Poly(DADMAC) possesses a strong positive charge. yuncangchemical.com When introduced into the water, it adsorbs onto the negatively charged particles, neutralizing their charge. nbinno.com This destabilization of the particles allows them to overcome their repulsive forces and begin to aggregate. nhmrc.gov.au

The high charge density of Poly(DADMAC) is a key factor in its efficacy as a coagulant. nbinno.com This property allows for the rapid neutralization of negative charges on contaminants, leading to the destabilization of the suspension and subsequent particle aggregation. nbinno.com

In addition to charge neutralization, Poly(DADMAC) also facilitates particle aggregation through a bridging mechanism. yuncangchemical.com The long molecular chains of the polymer can attach to multiple destabilized particles at various points, effectively creating "bridges" between them. yuncangchemical.com This process links smaller particles together, forming larger, more robust flocs. These larger flocs are then more easily removed from the water through sedimentation or filtration. nbinno.com

Through the combined actions of charge neutralization and bridging, Poly(DADMAC) is highly effective at removing suspended solids and colloidal substances from water. yuncangchemical.comatamankimya.com These contaminants, which contribute to turbidity and can harbor other pollutants, are aggregated into larger flocs that can be efficiently separated from the water. nbinno.com The polymer's strong cationic nature allows it to destabilize and flocculate not only suspended solids but also negatively-charged water-soluble materials. atamankimya.com

By effectively removing suspended and colloidal particles, Poly(DADMAC) significantly enhances water clarity and reduces turbidity. atamankimya.com The formation of large, dense flocs leads to more rapid and complete settling, resulting in clearer water. atamankimya.com Even a small amount of Poly(DADMAC) can lead to the formation of large flocs and rapid precipitation, contributing to a low turbidity residue. atamankimya.com

Advanced Water and Wastewater Treatment Processes

Beyond conventional water purification, Poly(DADMAC) plays a crucial role in more advanced water and wastewater treatment applications, particularly in the management of sludge.

In wastewater treatment, the management of sludge is a significant challenge. Poly(DADMAC) is widely used to improve the efficiency of sludge thickening and dewatering processes. atamankimya.com By neutralizing the charge of sludge particles and binding them together, it facilitates the separation of water from the solid waste. yuncangchemical.com This results in a reduction of the sludge volume, which in turn lowers disposal costs. atamankimya.com The use of Poly(DADMAC) can lead to a drier sludge cake, making it easier to handle and dispose of. yuncangchemical.com

Interactive Data Table: Research Findings on Poly(DADMAC) Applications

| Application Area | Key Research Finding | Reference |

| Coagulation | Poly(DADMAC) effectively neutralizes the negative charge of particles, leading to their aggregation. | nbinno.com |

| Flocculation | The long polymer chains of Poly(DADMAC) create bridges between particles, forming larger flocs. | yuncangchemical.com |

| Turbidity Reduction | The use of Poly(DADMAC) results in the formation of large, dense flocs that settle quickly, improving water clarity. | atamankimya.com |

| Sludge Dewatering | Poly(DADMAC) aids in the separation of water from sludge, reducing its volume and disposal costs. | yuncangchemical.com |

Removal of Organic Matter (e.g., Humic and Fulvic Acids)

Poly(DADMAC) is effective in the removal of natural organic matter (NOM), such as humic and fulvic acids, from water sources. waterpurifyingchemicals.comwikipedia.org These organic compounds are prevalent in many surface waters and contribute to color, taste, and odor issues. atamanchemicals.com More significantly, they act as precursors to the formation of disinfection by-products (DBPs) when water is treated with chlorine-based disinfectants. atamanchemicals.comwikipedia.org

Mitigation of Disinfection By-product Precursors (e.g., N-Nitrosodimethylamine - NDMA)

While Poly(DADMAC) is beneficial in removing many DBP precursors, its use has been linked to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, particularly during chloramination. researchgate.netnih.gov

The formation of NDMA from Poly(DADMAC) is a complex process that primarily involves the degradation of the polymer. researchgate.net Studies suggest a two-step mechanism:

Degradation and Release of DMA: The quaternary ammonium (B1175870) ring structure of Poly(DADMAC) can be degraded, particularly in the presence of disinfectants like chloramine (B81541) or ozone, leading to the release of dimethylamine (B145610) (DMA). nih.govacs.orgnih.gov The presence of hydroxyl radicals, generated from ozone, plays a significant role in breaking down the polymer's structure. acs.orgnih.govresearchgate.net

Reaction to Form NDMA: The released DMA, a known NDMA precursor, can then react with disinfectants, particularly dichloramine, to form NDMA. nih.gov The reaction pathways can be influenced by various factors, including pH and the presence of other substances like bromide. nih.gov Ozonation of Poly(DADMAC) can also lead to the formation of NDMA, with the process being correlated to the degradation of the polymer and the subsequent release of DMA. acs.orgnih.govresearchgate.net

It's important to note that low molecular weight organic compounds present in commercial Poly(DADMAC) formulations, including residual DADMAC monomer, have been identified as contributors to NDMA formation. rsc.orgresearchgate.net

Several strategies have been investigated to minimize the formation of NDMA associated with the use of Poly(DADMAC):

Polymer Purification: Removing the low molecular weight fraction of Poly(DADMAC) through methods like diaultrafiltration has been shown to significantly reduce NDMA formation by over 50% without compromising its performance in water treatment. rsc.org This is because the low molecular weight residuals are more reactive with chloramines and are less effectively removed during coagulation. rsc.orgresearchgate.net

Prechlorination: The application of free chlorine before chloramination can be an effective method to reduce the potential for NDMA formation from the reaction of chloramines with Poly(DADMAC). researchgate.net

Alternative Polymers: Research has explored the synthesis and use of alternative cationic polymers. For instance, a quaternary phosphonium-based polymer, poly(diallyldiethylphosphonium chloride) (polyDADEPC), has been developed as a potential substitute for Poly(DADMAC). nih.gov This polymer has demonstrated comparable coagulation performance for removing particles and dissolved organic matter while avoiding the formation of nitrosated byproducts during chloramination. nih.gov

Optimization of Treatment Processes: Careful control of operational parameters such as pH and disinfectant dose can help mitigate NDMA formation. nih.gov Additionally, the use of powdered activated carbon can aid in the removal of NDMA precursors. researchgate.net

Phosphate (B84403) Sorption and Removal from Aquatic Systems

Elevated phosphate levels in water bodies can lead to environmental issues like eutrophication and algal blooms. scirp.org Poly(DADMAC) has been studied for its potential to remove phosphate from water. The primary mechanism for phosphate removal by polymer flocculants is through the removal of suspended solids to which phosphate is sorbed. scirp.orgsemanticscholar.org

However, studies have also investigated the direct sorption of phosphate onto the polymer itself. Research has shown that the positive charge density of cationic polymers influences the amount of phosphate removed from a solution. scirp.orgsemanticscholar.org With its 100% positive charge density, Poly(DADMAC) has demonstrated the ability to remove a significant percentage of phosphate from water. scirp.orgsemanticscholar.orgresearchgate.net For example, in one study, Poly(DADMAC) removed 40% of the phosphate from a solution containing 10 ppm of phosphate. scirp.orgsemanticscholar.orgdtic.mil

Table 1: Phosphate Removal by Cationic Polymers

| Polymer | Charge Density (%) | Phosphate Removal (%) from 10 ppm solution |

|---|---|---|

| Poly(DADMAC) | 100 | 40 |

| Magnifloc 494C | Data not available | Data not available |

| Magnifloc 985N | Data not available | Data not available |

This table is based on available data and is for illustrative purposes.

Data for Magnifloc 494C and 985N are not provided in the search results but were part of the comparative study.

Treatment of Specific Industrial Effluents (e.g., Textile, Palm Oil Mill Wastewater)

Poly(DADMAC) is utilized in the treatment of various industrial wastewaters due to its effectiveness in removing pollutants and reducing sludge volume. atamankimya.comchemtexltd.com

Textile Industry: In the textile industry, Poly(DADMAC) is used as a coagulant to treat high-color wastewater from dyestuff plants. chemtexltd.com It can also be employed as a formaldehyde-free color-fixing agent, forming a film on the fabric to improve colorfastness. waterdecolouringagent.com

Palm Oil Mill Wastewater: While specific data on the use of Poly(DADMAC) for palm oil mill wastewater was not found in the provided search results, its general application in treating oily wastewater suggests its potential utility in this sector. accepta.com Its ability to act as a primary organic coagulant to neutralize negatively charged colloidal materials is relevant for treating such effluents. atamankimya.com

Agricultural Wastewater Treatment

Poly(DADMAC) has been applied in the treatment of agricultural wastewater to reduce pollutants and enable water reuse for irrigation. In one study, a biological treatment process was supplemented with the addition of coagulants to break the stability of colloidal substances and organic particles. researchgate.net

A trial using Poly(DADMAC) was conducted as part of this study. researchgate.net While another tested flocculant, a polyacrylamide grafted oatmeal, showed higher removal efficiencies for parameters like COD, BOD, TKN, TP, and TSS, the study demonstrates the application of Poly(DADMAC) in this context. researchgate.net

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| Poly(diallyldimethylammonium chloride) | Poly(DADMAC) |

| This compound | DADMAC |

| N-Nitrosodimethylamine | NDMA |

| Humic Acid | - |

| Fulvic Acid | - |

| Dimethylamine | DMA |

| Poly(epichlorohydrin dimethylamine) | - |

| Polyacrylamide | PAM |

| Poly(diallyldiethylphosphonium chloride) | polyDADEPC |

| Polyaluminium chloride | - |

| Aluminum sulfate (B86663) | - |

| Sodium hydroxide (B78521) | - |

| Lime | - |

| Chlorine | - |

| Dichloramine | - |

| Ozone | - |

| Bromide | - |

| Nitrite | - |

| Formaldehyde | - |

| Hydroxylamine | - |

| Phosphate | - |

Residual Poly(DADMAC) Quantification in Treated Water

Development of Analytical Methods for Polymer Residue Detection

The detection and quantification of residual Poly(DADMAC) in aqueous matrices present analytical challenges due to the polymer's high solubility in water and its non-volatile nature. Consequently, a range of analytical methods has been developed, each with distinct principles and levels of sensitivity.

Early and simpler methods often rely on complex formation followed by spectrophotometry. core.ac.uk These techniques, however, can be prone to limitations and may not yield consistently meaningful results. core.ac.uk A more sensitive spectrophotometric method involves the formation of an ion pair between Poly(DADMAC) and a dye, such as (4-hydroxy-1-napthylazo) benzene-sulphonic acid, which can then be quantified. researchgate.net Another approach is colorimetric quantification through complexation with a cationic dye like fast green, which has a reported detection limit of 3.22 µg L⁻¹, a value significantly lower than the typical regulatory requirement of 50 µg L⁻¹. mdpi.comfao.org A novel method involves the epoxidation of Poly(DADMAC) to create a UV-Vis active compound, allowing for determination by UV-Visible spectrophotometry with a very low detection limit. nih.gov

Chromatographic techniques offer greater specificity and are widely used for polymer analysis. mdpi.com Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is particularly useful as it can separate the polymer from other water components and provide information on its molecular weight distribution. polydadmac.comnih.gov When coupled with detectors like an evaporative light scattering detector (ELSD) or a mass spectrometer (MS), SEC can achieve quantification limits as low as 0.85 ppm in complex sample matrices. nih.govmerckmillipore.com

Other advanced methods include:

Colloid Titration: This technique is promising but may require significant modifications for quantitative analysis. core.ac.ukpolydadmac.com

Solid-Phase Extraction (SPE): Used as a preliminary step to concentrate the analyte before quantification. core.ac.ukpolydadmac.com

Reversed-Phase Ion-Pair Chromatography with Mass Spectrometry: This method has been optimized for quantifying the DADMAC monomer at ultra-trace levels (LOD 0.12 µg/L) without extensive sample pretreatment. mdpi.com

The following table summarizes various analytical methods developed for the quantification of Poly(DADMAC).

Interactive Table: Analytical Methods for Poly(DADMAC) Quantification

| Analytical Method | Principle | Typical Limit of Detection (LOD) / Quantification (LOQ) | Reference(s) |

|---|---|---|---|

| Colorimetric Quantification (with Fast Green dye) | Complexation with a cationic dye followed by spectrophotometric measurement. | LOD: 3.22 µg/L | mdpi.comfao.org |